molecular formula C15H14O2 B8759072 4'-Ethoxybiphenyl-4-carbaldehyde

4'-Ethoxybiphenyl-4-carbaldehyde

Cat. No.: B8759072
M. Wt: 226.27 g/mol
InChI Key: YRVPKFTZRRAJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Ethoxybiphenyl-4-carbaldehyde (CAS: 251320-77-1, molecular formula: C₁₅H₁₄O₂) is a biphenyl derivative featuring an ethoxy (-OCH₂CH₃) group at the 4' position and a formyl (-CHO) group at the 4 position of the biphenyl scaffold. This compound is a key intermediate in liquid crystal (LC) materials and organic electronics due to its planar biphenyl structure and functional groups that enable further chemical modifications . It is produced with a minimum purity of 98% (GC) and is critical in synthesizing advanced materials such as OLED emitters and photoresists .

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

4-(4-ethoxyphenyl)benzaldehyde

InChI

InChI=1S/C15H14O2/c1-2-17-15-9-7-14(8-10-15)13-5-3-12(11-16)4-6-13/h3-11H,2H2,1H3

InChI Key

YRVPKFTZRRAJOG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4'-Ethoxybiphenyl-4-carbaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of ethoxybenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the oxidation of 4-(4-ethoxyphenyl)toluene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced separation techniques ensures high purity and efficiency. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis, are being explored to reduce environmental impact and improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4'-Ethoxybiphenyl-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 4-(4-ethoxyphenyl)benzyl alcohol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Scientific Research Applications

4'-Ethoxybiphenyl-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as inhibitors and ligands for biological targets.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 4'-Ethoxybiphenyl-4-carbaldehyde depends on its specific application. In biological systems, it can interact with various molecular targets, such as enzymes and receptors, through its aldehyde group. The ethoxy group can also influence its binding affinity and specificity. For example, in antifungal applications, it disrupts cellular antioxidation systems, leading to oxidative stress and cell death .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4'-Ethoxybiphenyl-4-carbaldehyde with structurally related biphenyl carbaldehydes, highlighting substituent effects:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Purity (%) Key Properties/Applications
This compound Ethoxy (-OCH₂CH₃) C₁₅H₁₄O₂ 226.27 251320-77-1 98 LC intermediates, high thermal stability
4'-Propoxybiphenyl-4-carbaldehyde Propoxy (-OCH₂CH₂CH₃) C₁₆H₁₆O₂ 240.30 1204036-33-8 98 Enhanced hydrophobicity for LC phases
4'-Butoxybiphenyl-4-carbaldehyde Butoxy (-OCH₂CH₂CH₂CH₃) C₁₇H₁₈O₂ 254.32 75472-36-5 98 Increased alkyl chain length for LC viscosity modulation
4'-Methylbiphenyl-4-carbaldehyde Methyl (-CH₃) C₁₄H₁₂O 196.25 36393-42-7 98 Reduced polarity; used in polymer precursors
4'-Trifluoromethylbiphenyl-4-carbaldehyde Trifluoromethyl (-CF₃) C₁₄H₉F₃O 250.22 N/A N/A Electron-withdrawing group for OLEDs/pharmaceuticals
4'-Fluorobiphenyl-4-carbaldehyde Fluoro (-F) C₁₃H₉FO 200.21 60992-98-5 N/A Enhanced electronic properties for optoelectronics
4'-(4-Morpholinyl)biphenyl-4-carbaldehyde Morpholinyl (-C₄H₈NO) C₁₇H₁₇NO₂ 279.33 893739-03-2 ≥95 Heterocyclic moiety for drug discovery
4'-Hydroxybiphenyl-4-carbaldehyde Hydroxy (-OH) C₁₃H₁₀O₂ 198.22 2121511-53-1 N/A Polar group for hydrogen bonding in supramolecular chemistry

Thermal and Chemical Stability

  • Alkoxy derivatives exhibit superior thermal stability (>250°C) compared to hydroxy or morpholinyl analogs, which may degrade at lower temperatures due to hydrogen bonding or heterocyclic instability .
  • Trifluoromethyl and fluoro derivatives show resistance to oxidation, critical for long-term performance in electronic devices .

Research Findings and Industrial Relevance

  • Liquid Crystals: Ethoxy, propoxy, and butoxy derivatives are prioritized in LC displays for their balanced viscosity and phase transition temperatures .
  • Pharmaceuticals: The morpholinyl analog has been explored in kinase inhibitor synthesis, leveraging its heterocyclic pharmacophore .
  • Electronics: Fluorinated and trifluoromethylated analogs are integral to blue-emitting OLED materials due to their electron-deficient aromatic systems .

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